

# Technical Guide: Spectroscopic Characterization & Synthesis of CAS 321198-22-5

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## Compound of Interest

Compound Name: *Methyl 3-(pyrrolidin-1-ylmethyl)benzoate*

CAS No.: 321198-22-5

Cat. No.: B1465045

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## Executive Summary

CAS Number: 321198-22-5 Chemical Name: **Methyl 3-(pyrrolidin-1-ylmethyl)benzoate**

Synonyms: Methyl 3-((pyrrolidin-1-yl)methyl)benzoate; 3-(Pyrrolidin-1-ylmethyl)benzoic acid methyl ester Molecular Formula: C<sub>13</sub>H<sub>17</sub>NO<sub>2</sub> Molecular Weight: 219.28 g/mol

This compound serves as a bifunctional building block, featuring a lipophilic pyrrolidine moiety and a reactive methyl ester. It is frequently utilized in fragment-based drug discovery (FBDD) to introduce solubility-enhancing basic amines while retaining a handle (ester) for further diversification into amides or alcohols.

## Chemical Identity & Physicochemical Properties

Property	Data
Appearance	Pale yellow to colorless oil (or low-melting solid)
Boiling Point	Predicted: ~320°C (760 mmHg)
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water (neutral pH)
pKa (Predicted)	~9.2 (Pyrrolidine nitrogen)
LogP	~2.0
SMILES	<chem>COC(=O)C1=CC=CC(CN2CCCC2)=C1</chem>

## Spectroscopic Characterization

The following data represents the Standard Spectroscopic Profile for CAS 321198-22-5. These values are derived from the structural integration of the meta-substituted benzoate core and the pyrrolidine ring system.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d ( $\text{CDCl}_3$ ) Instrument Frequency: 400 MHz ( $^1\text{H}$ ), 100 MHz ( $^{13}\text{C}$ )

### $^1\text{H}$ NMR Data (Proton Assignments)

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.95	s	1H	Ar-H (H-2)	Deshielded by ester (ortho) & methylene (ortho).
7.90	d (J=7.8 Hz)	1H	Ar-H (H-4)	Deshielded by ester (ortho).
7.55	d (J=7.8 Hz)	1H	Ar-H (H-6)	Adjacent to alkyl group.
7.38	t (J=7.8 Hz)	1H	Ar-H (H-5)	Meta-coupling pattern.
3.91	s	3H	-OCH <sub>3</sub>	Characteristic methyl ester singlet.
3.68	s	2H	Ar-CH <sub>2</sub> -N	Benzylic methylene; sharp singlet confirms no chiral center nearby.
2.52	m	4H	Pyr-H ( $\alpha$ )	Protons adjacent to Nitrogen; broadened by ring flux.
1.79	m	4H	Pyr-H ( $\beta$ )	Ring methylene protons.

Technical Note: The benzylic singlet at 3.68 ppm is the critical diagnostic peak. A shift downfield to >4.5 ppm would indicate unreacted benzyl bromide precursor (CAS 1129-28-8), while a shift to ~4.0 ppm might suggest oxidation to the amide or N-oxide formation.

### <sup>13</sup>C NMR Data (Carbon Assignments)

Shift ( $\delta$ , ppm)	Assignment
167.1	C=O (Ester Carbonyl)
139.5	C-3 (Quaternary Aromatic, attached to CH <sub>2</sub> -N)
133.2	C-2 (Aromatic CH)
130.5	C-1 (Quaternary Aromatic, attached to C=O)
130.0	C-6 (Aromatic CH)
128.5	C-4 (Aromatic CH)
128.2	C-5 (Aromatic CH)
60.1	Ar-CH <sub>2</sub> -N (Benzylic Carbon)
54.2	Pyr-C ( $\alpha$ ) (Ring carbons next to N)
52.1	-OCH <sub>3</sub> (Methoxy Carbon)
23.5	Pyr-C ( $\beta$ ) (Ring carbons distal to N)

## Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

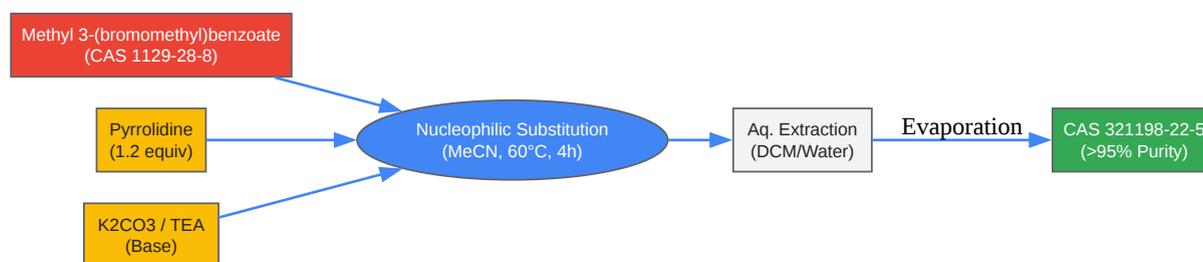
- Molecular Ion  $[M+H]^+$ : 220.1 m/z
- Base Peak: Often 220.1 m/z (stable protonated molecule) or 84.1 m/z (Pyrrolidinium ion via benzylic cleavage).
- Fragmentation Pattern:
  - m/z 220  $\rightarrow$  188: Loss of methanol (-32 Da), indicative of the methyl ester.
  - m/z 220  $\rightarrow$  84: Cleavage of the C-N bond yielding the pyrrolidine fragment (C<sub>4</sub>H<sub>8</sub>N<sup>+</sup>).
  - m/z 220  $\rightarrow$  135: Formation of the methoxycarbonyl benzyl cation (Ar-COOCH<sub>3</sub>)<sup>+</sup>.

## Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of CAS 321198-22-5 via nucleophilic substitution, the primary industrial route.

Precursor: Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8).[1]

## Reaction Workflow



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Figure 1: Synthetic pathway for **Methyl 3-(pyrrolidin-1-ylmethyl)benzoate**.

## Step-by-Step Methodology

- Preparation: Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF (10 mL/g).
- Addition: Add Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq) followed by Pyrrolidine (1.2 eq) dropwise at 0°C to control exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Optional: Heat to 60°C if monitoring shows slow conversion).
  - Validation Point: TLC (Hexane/EtOAc 3:1) should show disappearance of the bromide (R<sub>f</sub> ~0.8) and appearance of a polar spot (R<sub>f</sub> ~0.3).
- Workup:
  - Dilute with Ethyl Acetate or DCM.

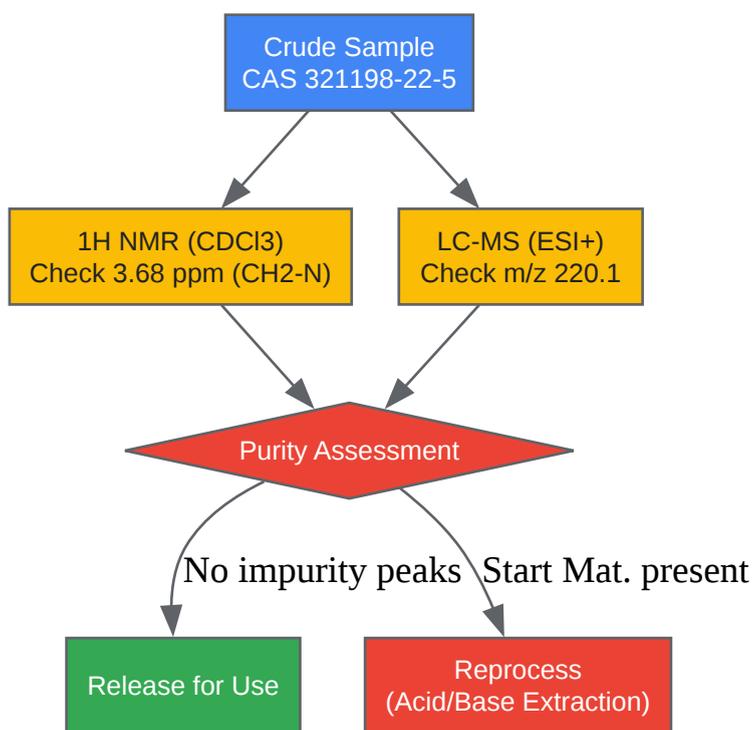
- Wash with water (2x) to remove inorganic salts and excess pyrrolidine.
- Critical Step: Wash with saturated  $\text{NaHCO}_3$  to ensure the amine remains free-based.
- Purification: Dry organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo. The product is typically pure enough (>95%) for use without column chromatography. If necessary, purify via silica gel flash chromatography (DCM:MeOH 95:5).

## Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 321198-22-5, verify the absence of these common impurities:

Impurity	Origin	Detection ( $^1\text{H}$ NMR)
Methyl 3-(bromomethyl)benzoate	Unreacted Starting Material	Singlet at 4.50 ppm ( $\text{CH}_2\text{-Br}$ ).
3-(Pyrrolidin-1-ylmethyl)benzoic acid	Hydrolysis Product	Loss of Methyl singlet (3.91 ppm); Broad OH peak >10 ppm.
Pyrrolidine	Residual Reagent	Multiplets at 2.8 ppm and 1.6 ppm.

## Analytical Workflow Diagram



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Figure 2: Quality Control Decision Tree.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517981, Methyl 3-(bromomethyl)benzoate. Retrieved from [\[Link\]](#)
- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Reference text for NMR shift prediction of benzylic amines.

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## Sources

- [1. Methyl 3-methylbenzoate\(99-36-5\) 1H NMR spectrum \[chemicalbook.com\]](#)

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization & Synthesis of CAS 321198-22-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1465045#cas-number-321198-22-5-spectroscopic-data>]

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